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molecular formula C11H10F3N3 B8303044 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B8303044
M. Wt: 241.21 g/mol
InChI Key: UQSCJTDKIIHWMX-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Following the procedure in Example 161A Step 3, m-tolylhydrazine hydrochloride (1.15 g, 7.30 mmol) and 4,4,4-trifluoro-3-oxobutanenitrile (1.0 g, 7.30 mmol) were reacted to give 1-m-tolyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (380 mg, 1.57 mmol, 22%). 1H NMR (300 MHz, DMSO-d6) δ 7.60-7.20 (m, 4H), 5.82-5.61 (m, 3H), 2.59 (s, 3H); LC-MS (ESI) m/z 242 (M+H)+.
Name
m-tolylhydrazine hydrochloride
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH3:10])[CH:7]=[CH:6][CH:5]=[C:4]([NH:8][NH2:9])[CH:3]=1.[F:11][C:12]([F:19])([F:18])[C:13](=O)[CH2:14][C:15]#[N:16]>>[C:2]1([CH3:10])[CH:7]=[CH:6][CH:5]=[C:4]([N:8]2[C:15]([NH2:16])=[CH:14][C:13]([C:12]([F:19])([F:18])[F:11])=[N:9]2)[CH:3]=1 |f:0.1|

Inputs

Step One
Name
m-tolylhydrazine hydrochloride
Quantity
1.15 g
Type
reactant
Smiles
Cl.C1(=CC(=CC=C1)NN)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(CC#N)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)N1N=C(C=C1N)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.57 mmol
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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